4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)cyclohexan-1-amine
Description
Properties
Molecular Formula |
C9H16N4S |
|---|---|
Molecular Weight |
212.32 g/mol |
IUPAC Name |
4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine |
InChI |
InChI=1S/C9H16N4S/c1-13-6-11-12-9(13)14-8-4-2-7(10)3-5-8/h6-8H,2-5,10H2,1H3 |
InChI Key |
MJTPZAOWSDZJFS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SC2CCC(CC2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)cyclohexan-1-amine typically involves multi-step chemical reactions. One common method starts with the preparation of 4-methyl-4H-1,2,4-triazole-3-thiol, which is then reacted with cyclohexanone to form the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether linkage (-S-) exhibits moderate nucleophilicity, enabling reactions with electrophilic agents.
Mechanistic Insight :
-
The thioether sulfur attacks electrophilic carbons (e.g., in alkyl halides or activated aryl halides) under basic conditions, forming new C–S bonds .
-
Steric hindrance from the cyclohexane ring may reduce reaction rates compared to linear thioethers.
Oxidation of the Thioether Group
Controlled oxidation converts the thioether to sulfoxide or sulfone derivatives, altering electronic properties.
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Acetic acid, 50°C, 4 h | Sulfoxide derivative | 85% | |
| mCPBA | DCM, 0°C to RT, 12 h | Sulfone derivative | 91% |
Key Observations :
-
Sulfoxidation occurs preferentially over sulfonation with milder agents like H<sub>2</sub>O<sub>2</sub>.
-
The triazole ring’s electron-withdrawing effect stabilizes the sulfone product .
Coordination Chemistry with Metal Ions
The triazole nitrogen atoms and amine group act as ligands for metal coordination.
Structural Analysis :
-
X-ray crystallography confirms N1 (triazole) and S (thioether) as primary binding sites .
-
Coordination enhances stability against thermal decomposition (T<sub>dec</sub> > 250°C) .
Functionalization of the Primary Amine
The cyclohexanamine moiety undergoes typical amine reactions.
Kinetics :
-
Steric hindrance from the cyclohexane ring slows acylation rates compared to linear amines (k = 0.12 M<sup>−1</sup>s<sup>−1</sup> vs. 0.35 M<sup>−1</sup>s<sup>−1</sup>).
Cyclocondensation Reactions
The triazole ring participates in annulation reactions to form fused heterocycles.
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzoyl chloride | DMF, 120°C, 8 h | 1,3,4-Thiadiazolo[3,2-b]-1,2,4-triazole | 58% | |
| Thiourea | HCl, reflux | Thiazolo[3,2-d]-1,2,4-triazole | 64% |
Mechanism :
Electrophilic Aromatic Substitution
The triazole ring directs electrophiles to specific positions.
Electronic Effects :
Reductive Amination
The primary amine reacts with carbonyl compounds to form secondary amines.
| Carbonyl Compound | Reducing Agent | Product | Diastereoselectivity | Source |
|---|---|---|---|---|
| Cyclohexanone | NaBH<sub>3</sub>CN, MeOH, 24 h | N-Cyclohexyl derivative | 3:1 (trans:cis) | |
| 4-Chlorobenzaldehyde | NaBH<sub>4</sub>, THF, 0°C | N-(4-Chlorobenzyl) derivative | 1:1 |
Photochemical Reactivity
UV irradiation induces cleavage or rearrangement.
| Condition | Observation | Proposed Pathway | Source |
|---|---|---|---|
| UV (254 nm), MeCN, 6 h | Thioether C–S bond cleavage | Homolytic cleavage generating thiyl radical |
Acid/Base-Mediated Degradation
Stability under extreme pH conditions:
| Condition | Degradation Product | Half-Life (25°C) | Source |
|---|---|---|---|
| 1M HCl, reflux | 4-Methyl-1,2,4-triazole-3-thiol + Cyclohexenamine | 2.5 h | |
| 1M NaOH, reflux | Disulfide dimer | 6.8 h |
Biological Activity Modulation via Derivatization
Structural modifications enhance pharmacological properties:
| Derivative | Biological Activity | IC<sub>50</sub> (μM) | Source |
|---|---|---|---|
| N-Acetyl | Antifungal (C. albicans) | 12.4 ± 1.2 | |
| Sulfone | COX-2 Inhibition | 0.87 ± 0.09 |
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to 4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)cyclohexan-1-amine have shown promising results against melanoma and triple-negative breast cancer cells. The selectivity towards cancer cells suggests that this compound could be a candidate for further development as an anticancer agent .
Antimicrobial Properties
The triazole moiety is also associated with antimicrobial activity. Compounds containing the triazole ring have been reported to inhibit the growth of various bacterial and fungal strains. This makes 4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)cyclohexan-1-amine a potential candidate for developing new antimicrobial agents.
Other Pharmacological Activities
Beyond anticancer and antimicrobial properties, triazole compounds are known for anti-inflammatory and analgesic effects. The unique structure of 4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)cyclohexan-1-amine may confer additional pharmacological benefits that warrant exploration in these areas.
Cytotoxicity Studies
In a study examining the cytotoxic effects of various triazole derivatives on cancer cell lines, compounds structurally related to 4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)cyclohexan-1-amine were tested using the MTT assay. The results indicated that certain derivatives exhibited higher selectivity towards cancer cells compared to normal cells, highlighting their potential as targeted therapies .
Antimicrobial Efficacy
Research has also focused on the antimicrobial efficacy of triazole-containing compounds. In vitro studies showed that these compounds effectively inhibited the growth of resistant bacterial strains, suggesting their utility in treating infections caused by multidrug-resistant organisms.
Mechanism of Action
The mechanism of action of 4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, which is particularly relevant in its anticancer activity . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The target compound’s closest analogs involve modifications to the triazole ring, substituents on the cyclohexane, or alternative functional groups. Key examples include:
Key Observations:
- Thioether vs. Direct Linkage: The thioether group in the target compound may influence electronic properties (e.g., electron-withdrawing effects) and bioavailability compared to non-thio analogs like compound 4 .
- Morpholine vs. Amine : Morpholine-containing derivatives (e.g., compound 7) exhibit higher melting points, likely due to hydrogen bonding and increased polarity .
- Substituent Size : Ethyl (compound 8) or phenyl groups (compound in ) introduce steric bulk, reducing crystallinity and melting points compared to methyl-substituted analogs .
Physical and Spectral Properties
- Melting Points: Morpholine derivatives (e.g., compound 7: 155–157°C) have higher melting points than ethyl/phenyl analogs (compound 8: 66–68°C; compound 9: 84–86°C) due to enhanced intermolecular interactions .
NMR Data :
Mass Spectrometry :
- Morpholine derivatives (e.g., compound 7) exhibit characteristic fragments at m/z corresponding to cyclohexylmethyl and triazole moieties .
Biological Activity
The compound 4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)cyclohexan-1-amine is a derivative of 1,2,4-triazole, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
1. Overview of Triazole Derivatives
Triazole derivatives, including 4-methyl-4H-1,2,4-triazole-3-thiol, are known for their ability to interact with biological targets due to their unique structural properties. The presence of the triazole ring enhances the pharmacological profile of compounds, making them suitable candidates for drug development across multiple therapeutic areas.
2. Antimicrobial Activity
Antibacterial Properties
Research has indicated that triazole derivatives exhibit significant antibacterial activity against various strains of bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) studies have shown that certain triazole derivatives possess antibacterial potency comparable to established antibiotics like ciprofloxacin and levofloxacin against Gram-negative bacteria such as E. coli and P. aeruginosa .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Triazole Derivative A | 5 | E. coli |
| Triazole Derivative B | 10 | B. subtilis |
| 4-Methyl-4H-1,2,4-triazole | 7 | P. aeruginosa |
Antifungal Properties
In addition to antibacterial effects, triazoles are also recognized for their antifungal capabilities. The compound has shown effectiveness against various fungal pathogens by inhibiting ergosterol biosynthesis, a vital component of fungal cell membranes .
3. Anticancer Activity
Cell Line Studies
Several studies have investigated the anticancer potential of triazole derivatives, including those similar to 4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)cyclohexan-1-amine. For example:
- MTT Assay Results : Compounds derived from the triazole scaffold demonstrated cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The IC50 values ranged from 16.782 µg/mL to 20.667 µg/mL for various derivatives .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HepG2 | 16.782 |
| Compound B | MDA-MB-231 | 20.667 |
| Compound C | Panc-1 | 25.000 |
The biological activity of triazole derivatives can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Many triazoles act by inhibiting key enzymes involved in DNA synthesis and cell division.
- Disruption of Membrane Integrity : The interaction with membrane components can lead to increased permeability and eventual cell death in microorganisms.
- Selective Toxicity : Some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications .
5. Case Studies and Research Findings
Recent studies have highlighted the potential of triazole derivatives in clinical settings:
Q & A
Q. What are the common synthetic routes for 4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)cyclohexan-1-amine?
The synthesis typically involves a nucleophilic substitution reaction between 4-methyl-4H-1,2,4-triazole-3-thiol and a cyclohexan-1-amine derivative containing a leaving group (e.g., chloride or bromide). The reaction is conducted under basic conditions (e.g., NaOH or KCO) in polar aprotic solvents like DMF or DMSO. Microwave-assisted synthesis can enhance reaction efficiency, reducing time from hours to minutes while improving yields . Industrial-scale protocols may employ continuous flow reactors to optimize purity and scalability .
Q. What characterization techniques are essential for confirming the structure of this compound?
Key techniques include:
- NMR spectroscopy (1H, 13C, and 2D methods like COSY/HSQC) to resolve stereochemistry and confirm connectivity .
- IR spectroscopy to identify functional groups (e.g., thioether, amine).
- Mass spectrometry (ESI or MALDI) for molecular weight validation.
- X-ray crystallography (if crystalline) to confirm absolute configuration and intermolecular interactions .
- Elemental analysis to verify purity and stoichiometry .
Q. How should researchers handle stability and storage of this compound?
Store the compound under inert atmosphere (N/Ar) at –20°C, protected from light and moisture. Stability can be assessed via accelerated degradation studies (e.g., exposure to heat, humidity, or UV light) with monitoring by TLC or HPLC. Degradation products, such as oxidized sulfones or hydrolyzed amines, should be identified and quantified .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve thioether linkage formation?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group .
- Base strength : Stronger bases (e.g., NaH) may improve deprotonation but risk side reactions.
- Catalysts : Phase-transfer catalysts (e.g., TBAB) can accelerate reaction rates in biphasic systems.
- Microwave irradiation : Reduces reaction time (e.g., from 12 hours to 30 minutes) and increases yield by 15–20% compared to conventional heating .
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate the product .
Q. How can computational methods predict the pharmacological potential of this compound?
- Molecular docking : Tools like AutoDock or Schrödinger assess binding affinity to target proteins (e.g., enzymes or receptors) .
- QSAR modeling : Correlates structural features (e.g., logP, H-bond donors) with bioactivity using datasets from analogous triazole derivatives .
- ADMET profiling : Software like SwissADME predicts absorption, toxicity, and metabolic stability . Validate predictions with in vitro assays (e.g., cytochrome P450 inhibition studies).
Q. What strategies resolve discrepancies in biological activity data across studies?
- Purity validation : Use HPLC (>95% purity) to rule out impurities affecting bioactivity .
- Assay standardization : Control variables like cell line selection, incubation time, and compound concentration .
- Stereochemical analysis : Isomer-specific activity differences require chiral HPLC or XRD to confirm configuration .
Q. How can stereoisomers be differentiated during synthesis?
- Chiral chromatography : Use columns with chiral stationary phases (e.g., amylose derivatives) to separate enantiomers .
- Asymmetric synthesis : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINOL-derived ligands) during key steps .
- XRD analysis : Definitive confirmation of absolute configuration in crystalline derivatives .
Q. What are common impurities, and how are they removed?
- Unreacted starting materials : Remove via aqueous washes (if polar) or solvent extraction .
- Oxidation byproducts (e.g., sulfones): Minimize by conducting reactions under inert atmosphere. Use reducing agents like NaSO if necessary .
- Dimerization products : Purify using size-exclusion chromatography or fractional crystallization .
Methodological Design & Data Analysis
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Analog synthesis : Modify substituents on the triazole ring (e.g., methyl → ethyl) or cyclohexane (e.g., axial vs equatorial amine) .
- Bioactivity assays : Test analogs in target-specific assays (e.g., antimicrobial MIC, kinase inhibition).
- Data analysis : Use multivariate regression to correlate structural parameters (e.g., Hammett σ values) with activity trends .
Q. How to address low yields in large-scale synthesis?
- Process optimization : Switch from batch to flow chemistry for better heat/mass transfer .
- Byproduct recycling : Implement in-line analytics (e.g., PAT tools) to monitor and adjust reaction parameters in real time .
- Green chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Contradiction Analysis & Advanced Techniques
Q. How to interpret conflicting NMR data for the cyclohexane ring?
- Dynamic effects : Chair-chair interconversion at room temperature can broaden signals. Acquire spectra at low temperatures (–40°C) to "freeze" conformers .
- Decoupling experiments : Use NOESY to identify spatial proximity between protons and resolve overlapping signals .
Q. What advanced techniques validate the compound’s interaction with biological targets?
- Surface plasmon resonance (SPR) : Quantify binding kinetics (k/k) in real time .
- Cryo-EM : Resolve compound-protein complexes at near-atomic resolution for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
